molecular formula C9H12BNO2 B13463403 (6-Cyclobutylpyridin-3-yl)boronic acid

(6-Cyclobutylpyridin-3-yl)boronic acid

Cat. No.: B13463403
M. Wt: 177.01 g/mol
InChI Key: WDFLDISRZMBYPE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Chemistry

The study of organoboron compounds, which feature a carbon-boron bond, dates back to the 19th century, but the field began to gain significant momentum in the early 20th century. numberanalytics.comnumberanalytics.com A pivotal moment in its evolution was the pioneering work of Herbert C. Brown in the 1950s and 1960s on the hydroboration reaction, which provided a remarkably versatile method for preparing organoboranes. numberanalytics.com This discovery transformed organoboron compounds from chemical curiosities into indispensable synthetic intermediates.

A further revolutionary development occurred in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. acs.org This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for forming carbon-carbon bonds. acs.orgresearchgate.net The stability, low toxicity, and broad functional group tolerance of boronic acids have made the Suzuki-Miyaura coupling a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. researchgate.netchemrxiv.org Over the decades, the continuous development of new catalysts and a deeper understanding of reaction mechanisms have solidified organoboron chemistry as an essential discipline for constructing complex molecular architectures. numberanalytics.com

Significance of Pyridinylboronic Acids as Synthetic Building Blocks

Pyridinylboronic acids are a subclass of organoboron compounds that contain a pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle. The pyridine motif is a crucial structural component in a vast number of pharmaceuticals and biologically active compounds. nih.gov Consequently, methods for incorporating this ring system into larger molecules are of paramount importance in medicinal chemistry. nih.gov

Pyridinylboronic acids serve as exceptional building blocks for this purpose. nih.gov They act as key reagents in the Suzuki-Miyaura cross-coupling reaction, allowing for the direct and efficient attachment of a pyridine group to various other molecular fragments. researchgate.netresearchgate.net This capability is vital for the synthesis of new drug candidates and other functional materials. numberanalytics.com The versatility of pyridinylboronic acids is further enhanced by the ability to place substituents at various positions on the pyridine ring, enabling chemists to fine-tune the electronic and steric properties of the target molecules. nih.govresearchgate.net The development of a wide array of functionalized pyridinylboronic acids has provided chemists with a rich toolbox for assembling complex heteroaromatic structures. nih.govresearchgate.net

Overview of (6-Cyclobutylpyridin-3-yl)boronic Acid: Context within Boronic Acid Research

This compound is a specialized pyridinylboronic acid that offers unique structural features for advanced organic synthesis. As a substituted pyridinylboronic acid, it belongs to a class of reagents designed to introduce precisely functionalized heterocyclic moieties into target molecules. The boronic acid group at the 3-position of the pyridine ring makes it an ideal coupling partner for Suzuki-Miyaura reactions, while the cyclobutyl group at the 6-position provides distinct steric and lipophilic characteristics.

The presence of the cyclobutyl substituent is significant as it introduces a three-dimensional, non-planar aliphatic group, which can be crucial for modulating the pharmacological properties of a potential drug molecule, such as its binding affinity to a biological target or its metabolic stability. Research on substituted pyridinylboronic acids, like (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, demonstrates the importance of such specific functionalization in creating bespoke building blocks for medicinal chemistry. The strategic placement of substituents allows for the systematic exploration of a molecule's structure-activity relationship (SAR). chemrxiv.org Therefore, this compound is not just a generic reagent but a designed building block intended for the synthesis of highly specific and complex molecular targets, particularly within drug discovery programs. numberanalytics.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number2225169-78-6 cymitquimica.com
Molecular FormulaC9H12BNO2 chemicalbook.com
Molecular Weight177.01 g/mol cymitquimica.comchemicalbook.com
Purity≥98% cymitquimica.com

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(6-cyclobutylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BNO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7,12-13H,1-3H2

InChI Key

WDFLDISRZMBYPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2CCC2)(O)O

Origin of Product

United States

Synthetic Methodologies for 6 Cyclobutylpyridin 3 Yl Boronic Acid

Direct C-H Borylation Approaches

Direct C-H borylation represents an atom-economical and increasingly popular method for the synthesis of aryl and heteroaryl boronic acids. This approach involves the direct conversion of a C-H bond on the pyridine (B92270) ring to a C-B bond, typically catalyzed by an iridium or rhodium complex. For the synthesis of (6-Cyclobutylpyridin-3-yl)boronic acid, this would ideally involve the direct borylation of 2-cyclobutylpyridine.

Iridium-catalyzed C-H borylation, pioneered by Hartwig and Miyaura, is a powerful tool for this transformation. mdpi.comgoogle.com The regioselectivity of this reaction on pyridine derivatives is influenced by both steric and electronic factors. Generally, borylation occurs at the position most sterically accessible and distal to the nitrogen atom. chemicalbook.com In the case of 2-cyclobutylpyridine, the potential sites for borylation are the C3, C4, C5, and C6 positions of the pyridine ring. The cyclobutyl group at the C2 position would sterically hinder borylation at the C3 position. The nitrogen atom's lone pair can coordinate to the iridium catalyst, which can influence the regioselectivity. google.com Borylation of pyridones has shown high regioselectivity, suggesting that substrate control is a key factor. guidechem.com

A typical reaction would involve treating 2-cyclobutylpyridine with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst like [Ir(cod)OMe]₂ and a bipyridine-based ligand. The reaction is typically carried out in an inert solvent at elevated temperatures. However, achieving high selectivity for the desired C3-borylation over other positions can be challenging and may result in a mixture of isomers, necessitating careful optimization of reaction conditions.

Table 1: Representative Conditions for Direct C-H Borylation

ParameterCondition
Substrate 2-Cyclobutylpyridine
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)
Catalyst [Ir(cod)OMe]₂
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
Solvent Tetrahydrofuran (THF) or Cyclohexane
Temperature 80-100 °C
Notes Regioselectivity can be an issue, potentially yielding a mixture of borylated isomers.

Metal-Halogen Exchange Followed by Borate (B1201080) Quenching

A more traditional and often highly regioselective method for preparing aryl and heteroaryl boronic acids is the metal-halogen exchange reaction followed by quenching with a borate ester. wikipedia.org This route requires the synthesis of a halogenated precursor, in this case, 5-bromo-2-cyclobutylpyridine (B1440215).

The synthesis of 5-bromo-2-cyclobutylpyridine can be envisioned starting from 2-chloropyridine (B119429). A cross-coupling reaction, such as a Negishi or Kumada coupling, could be employed to introduce the cyclobutyl group. wikipedia.orgwikipedia.org For instance, reacting 2-chloropyridine with cyclobutylzinc bromide in the presence of a palladium catalyst would yield 2-cyclobutylpyridine. Subsequent bromination of 2-cyclobutylpyridine would be directed to the 5-position due to the directing effect of the pyridine nitrogen and the activating nature of the alkyl group.

Once 5-bromo-2-cyclobutylpyridine is obtained, it can be treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like THF or diethyl ether. harvard.edu This results in a rapid lithium-halogen exchange, forming the highly reactive 5-lithio-2-cyclobutylpyridine intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester. Acidic workup then hydrolyzes the boronate ester to afford the desired this compound. The exchange rates typically follow the trend I > Br > Cl. wikipedia.org

Table 2: Representative Conditions for Metal-Halogen Exchange Route

StepReagents and Conditions
1. Lithiation 5-Bromo-2-cyclobutylpyridine, n-Butyllithium, THF, -78 °C
2. Borylation Triisopropyl borate, -78 °C to room temperature
3. Hydrolysis Aqueous acid (e.g., HCl)
Notes This method offers high regioselectivity but requires cryogenic conditions and moisture-sensitive reagents.

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, provide a milder and more functional-group-tolerant alternative to the metal-halogen exchange method. acs.org This approach also starts with the halogenated precursor, 5-bromo-2-cyclobutylpyridine.

In a typical Miyaura borylation, 5-bromo-2-cyclobutylpyridine is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org A variety of palladium catalysts and ligands can be employed, with common choices including Pd(dppf)Cl₂ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand such as SPhos or XPhos. The base, typically potassium acetate (B1210297) or potassium carbonate, is crucial for the catalytic cycle. The reaction is usually conducted in a polar aprotic solvent like dioxane or DMF at elevated temperatures. This reaction directly yields the pinacol (B44631) boronate ester of this compound, which can then be hydrolyzed in a subsequent step. Unintended cross-coupling of the newly formed boronate with the starting bromide can sometimes be a side reaction. organic-chemistry.org

Table 3: Representative Conditions for Palladium-Catalyzed Borylation

ParameterCondition
Substrate 5-Bromo-2-cyclobutylpyridine
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂/phosphine ligand
Base Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane or Dimethylformamide (DMF)
Temperature 80-110 °C
Notes This method is generally tolerant of a wide range of functional groups.

Transesterification and Other Boronic Ester Hydrolysis Routes

The final step in many synthetic routes to this compound, particularly those employing palladium-catalyzed borylation or metal-halogen exchange with borate esters, is the hydrolysis of the resulting boronic ester. Pinacol esters are commonly used intermediates due to their stability and ease of purification. harvard.edu

Hydrolysis of the boronic ester can be achieved under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis, often using a strong acid like hydrochloric acid or sulfuric acid in a mixture of water and an organic solvent, is a common method. researchgate.net The reaction proceeds by protonation of an oxygen atom of the diol, followed by nucleophilic attack of water on the boron atom.

Alternatively, basic hydrolysis can be employed. Treatment of the boronic ester with an aqueous base, such as sodium hydroxide, followed by acidification of the resulting boronate salt will also yield the free boronic acid. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. For instance, acid-labile protecting groups would necessitate the use of basic hydrolysis conditions.

Another approach for the deprotection of boronic esters involves transesterification. This can be performed under mild conditions in the presence of another boronic acid, such as methylboronic acid, which can drive the equilibrium towards the desired product. nih.gov

Table 4: Representative Conditions for Boronic Ester Hydrolysis

MethodReagents and Conditions
Acidic Hydrolysis This compound pinacol ester, HCl (aq), THF/water, room temperature to reflux
Basic Hydrolysis This compound pinacol ester, NaOH (aq), THF/water, followed by acidification
Transesterification This compound pinacol ester, Methylboronic acid, solvent
Notes The choice of hydrolysis method depends on the overall molecular structure and the presence of other functional groups.

Synthetic Routes for Analogs and Precursors of this compound

The synthesis of analogs and precursors of this compound is crucial for accessing the target compound and for structure-activity relationship (SAR) studies. A key precursor is 2-cyclobutylpyridine. This can be synthesized through various cross-coupling reactions. For example, a Negishi coupling of 2-chloropyridine with cyclobutylzinc bromide, catalyzed by a palladium complex, is a viable route. researchgate.net Similarly, a Kumada coupling of 2-bromopyridine (B144113) with cyclobutylmagnesium bromide, catalyzed by a nickel or palladium complex, can also be employed. wikipedia.org A Suzuki-Miyaura coupling between a 2-halopyridine and cyclobutylboronic acid is another effective method. nih.gov

Once 2-cyclobutylpyridine is obtained, its bromination is a key step to produce 5-bromo-2-cyclobutylpyridine, the precursor for several borylation methods. The bromination of 2-alkylpyridines typically occurs at the 5-position. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent can be used for this purpose.

The synthesis of analogs with different alkyl groups at the 6-position can be achieved by employing the corresponding alkyl-zinc, -magnesium, or -boron reagents in the initial cross-coupling step. For example, using isobutylzinc bromide instead of cyclobutylzinc bromide in a Negishi coupling with 2-chloropyridine would lead to 2-isobutylpyridine, which can then be carried through the same synthetic sequence to yield (6-isobutylpyridin-3-yl)boronic acid.

Reactivity and Transformational Chemistry of 6 Cyclobutylpyridin 3 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as the most prominent application of (6-Cyclobutylpyridin-3-yl)boronic acid. This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine (B92270) ring of the boronic acid and various aryl or heteroaryl halides and triflates. These reactions are typically catalyzed by palladium(0) complexes in the presence of a base.

Mechanistic Investigations in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involving this compound proceeds through a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the halide partner is a critical factor, with the rate of this step typically following the order I > Br > Cl.

Transmetalation: This step involves the transfer of the 6-cyclobutylpyridin-3-yl group from the boron atom to the palladium(II) center. The presence of a base is crucial for this process. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) complex to generate a diorganopalladium(II) intermediate. The Lewis acidity of the boron atom in this compound plays a significant role in the formation of the reactive boronate.

Reductive Elimination: In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is often facilitated by the use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst.

While no specific mechanistic studies have been published exclusively for this compound, extensive research on related pyridylboronic acids provides a solid framework for understanding its behavior in the Suzuki-Miyaura coupling.

Scope and Substrate Specificity in C(sp²)-C(sp²) Coupling

This compound has been demonstrated to be a versatile coupling partner for a range of aryl and heteroaryl halides. The reaction tolerates a variety of functional groups on the coupling partner, making it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the preparation of corticotropin-releasing factor (CRF) receptor ligands. nih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions involving this compound with various coupling partners.

Coupling PartnerCatalystLigandBaseSolventYield (%)
2-Benzyloxy-4-chloro-3-nitropyridinePd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂ONot specified

Influence of Catalytic Systems and Ligand Design

The efficiency and outcome of the Suzuki-Miyaura coupling of this compound are significantly influenced by the choice of catalyst, ligand, and base.

Catalyst: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂], are commonly employed. The choice of catalyst can affect reaction rates and yields.

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Electron-rich and sterically bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and various biarylphosphine ligands (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. The use of such ligands can lead to higher turnover numbers and allow for reactions to be conducted under milder conditions. The specific choice of ligand can also influence the stereochemical outcome of the reaction when applicable. organic-chemistry.org

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Evans-Lam Reaction)

While less common than its application in Suzuki-Miyaura reactions, this compound can potentially participate in copper-mediated cross-coupling reactions, such as the Chan-Evans-Lam (CEL) reaction. wikipedia.orgorganic-chemistry.org The CEL coupling typically involves the formation of a carbon-heteroatom bond, most commonly C-N or C-O bonds, by reacting a boronic acid with an amine or an alcohol in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of a copper(II)-aryl intermediate, which then undergoes ligand exchange with the amine or alcohol, followed by reductive elimination to form the desired product and a copper(I) species. The copper(I) is then reoxidized to copper(II) to complete the catalytic cycle.

While specific examples of this compound in CEL reactions are not extensively documented in the literature, studies on other pyridylboronic acids suggest its potential utility in such transformations. nih.gov The reaction conditions typically involve a copper(II) salt, such as Cu(OAc)₂, often in the presence of a ligand like pyridine, and a base.

Protodeboronation: Stability and Mechanistic Insights

Protodeboronation is a common side reaction for boronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org This process can reduce the yield of the desired cross-coupling product. This compound, like other heteroaromatic boronic acids, is susceptible to protodeboronation, particularly under the basic conditions often employed in Suzuki-Miyaura reactions. researchgate.net

The stability of pyridylboronic acids towards protodeboronation is highly dependent on the pH of the reaction medium and the position of the boronic acid group on the pyridine ring. ed.ac.uk Generally, 3- and 4-pyridylboronic acids are more stable than 2-pyridylboronic acids. researchgate.net The 6-cyclobutyl substituent, being an electron-donating alkyl group, may slightly influence the electronic properties of the pyridine ring and, consequently, its stability.

The mechanism of protodeboronation can proceed through different pathways depending on the reaction conditions. In basic media, the formation of the tetrahedral boronate species can facilitate the cleavage of the C-B bond. Strategies to mitigate protodeboronation include the use of more stable boronic acid derivatives, such as MIDA boronates or trifluoroborate salts, or careful optimization of reaction conditions (e.g., choice of base, temperature, and reaction time) to favor the desired cross-coupling pathway over the decomposition of the boronic acid. wikipedia.org

Kinetic and Thermodynamic Aspects of Protodeboronation

The rate of protodeboronation of arylboronic acids is highly dependent on the reaction conditions, most notably the pH of the medium. ed.ac.ukacs.org For heteroaromatic boronic acids, including pyridine derivatives, the speciation of the molecule at different pH values plays a crucial role in determining the operative mechanistic pathways and, consequently, the rate of C-B bond cleavage. wikipedia.orgnih.gov

The protodeboronation of boronic acids can proceed through several pathways, including acid-catalyzed, base-catalyzed, and uncatalyzed mechanisms. ed.ac.ukljmu.ac.uk For pyridyl boronic acids, the protonation state of the pyridine nitrogen adds another layer of complexity. nih.gov At low pH, the pyridine nitrogen is protonated, which can influence the electronic properties of the aromatic ring and its susceptibility to electrophilic attack by a proton. In neutral to basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion, [ArB(OH)3]-, which is generally more susceptible to protodeboronation. core.ac.uked.ac.uk

Studies on 3-pyridyl boronic acid, a close structural analog to the title compound, have shown that it is significantly more stable towards protodeboronation compared to its 2-pyridyl isomer. acs.orgnih.gov This increased stability is attributed to the absence of a facile intramolecular fragmentation pathway that is available to the zwitterionic form of 2-pyridyl boronic acid. wikipedia.orgnih.gov For this compound, it is expected to exhibit similar stability to 3-pyridyl boronic acid, with protodeboronation being a relatively slow process under typical Suzuki-Miyaura coupling conditions. acs.org

The general kinetic profiles for the protodeboronation of heteroaromatic boronic acids often show a complex dependence on pH, with rate maxima observed under specific pH conditions that favor the formation of the most reactive species. ed.ac.uk A general mechanistic model for the protodeboronation of boronic acids has been developed, encompassing five primary pathways, which can be used to predict the kinetic behavior as a function of pH. ed.ac.ukacs.org

Table 1: General Mechanistic Pathways for Protodeboronation of Boronic Acids

PathwayDescriptionpH Range
k1 Specific acid-catalyzed electrophilic substitution.Acidic (pH < 2)
k2 Base-catalyzed hydrolysis of the boronate anion.Basic (pH > 8)
k3 Deprotonation followed by C-B protolysis, relevant for highly electron-deficient systems.Basic
k4 Uncatalyzed reaction with water.Neutral
k5 Fragmentation of zwitterionic intermediates (more relevant for 2-heteroaryl boronic acids).Neutral

This table is a generalized representation based on published models for various boronic acids. ed.ac.ukljmu.ac.uk

Factors Influencing C-B Bond Stability

The stability of the carbon-boron bond in this compound is influenced by a combination of electronic and steric factors, as well as the surrounding chemical environment.

Steric Effects: The cyclobutyl group at the 6-position, ortho to the nitrogen but meta to the boronic acid group, is not expected to exert a significant steric hindrance on the boronic acid moiety itself. Steric hindrance at the ortho positions to the boronic acid can sometimes slow down the rate of protodeboronation by impeding the approach of reagents. acs.org In this case, the steric bulk is relatively remote from the reactive C-B bond.

Nature of the Boron Species: The stability of the C-B bond is highly dependent on the nature of the boron species. Boronic acids can be converted to more stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborates, to mitigate protodeboronation. nih.govnih.gov These derivatives often exhibit enhanced stability towards storage and under reaction conditions, slowly releasing the active boronic acid in situ. nih.gov For instance, potassium cyclobutyltrifluoroborate (B12209022) has been shown to be a stable and effective reagent in cross-coupling reactions. nih.gov

Reaction Conditions:

pH: As discussed, pH is a critical factor. Maintaining an optimal pH is crucial to minimize protodeboronation during reactions.

Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

Solvent: The choice of solvent can influence the stability of the boronic acid by affecting its solvation and the activity of protic species.

Presence of Oxidants: Boronic acids are susceptible to oxidation, which can lead to C-B bond cleavage. nih.gov The presence of oxidizing agents or aerobic conditions can promote this decomposition pathway.

Table 2: Summary of Factors Influencing C-B Bond Stability in this compound

FactorInfluence on C-B Bond StabilityRationale
Electronic Effects Moderate stabilityThe electron-donating cyclobutyl group offers slight stabilization, but the electron-deficient pyridine ring is the dominant factor.
Steric Effects MinimalThe cyclobutyl group is not positioned to provide significant steric protection to the boronic acid moiety.
Boron Speciation Can be significantly increasedConversion to boronate esters or trifluoroborates enhances stability by reducing the susceptibility to protodeboronation and oxidation. nih.govnih.gov
pH Highly dependentThe rate of protodeboronation is minimized at specific pH ranges; both highly acidic and basic conditions can accelerate cleavage. ed.ac.uk
Temperature Decreased at higher temperaturesIncreased thermal energy can overcome the activation barrier for C-B bond cleavage.
Oxidative Stress DecreasedThe C-B bond is susceptible to oxidative cleavage. nih.gov

Computational and Mechanistic Investigations of 6 Cyclobutylpyridin 3 Yl Boronic Acid

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, including the widely utilized Suzuki-Miyaura cross-coupling reaction, for which pyridylboronic acids are common substrates. nih.gov For (6-cyclobutylpyridin-3-yl)boronic acid, DFT studies would be instrumental in elucidating the energetic profiles of the reaction pathways, identifying transition states, and characterizing intermediates.

A typical DFT investigation of a Suzuki-Miyaura coupling involving this compound would model the key steps of the catalytic cycle:

Oxidative Addition: The initial step involves the addition of an aryl halide to a low-valent palladium(0) complex. DFT calculations can determine the activation energy for this step.

Transmetalation: This is often the rate-determining step and involves the transfer of the cyclobutylpyridyl group from the boron atom to the palladium center. The boronic acid is typically activated by a base to form a more nucleophilic boronate species. DFT can model the structure of the transition state and the influence of the solvent and base on the energy barrier.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. DFT calculations can predict the energetics of this step and the stability of the resulting biaryl product.

Hypothetical DFT-calculated energy changes for the key steps in a Suzuki-Miyaura reaction involving this compound are presented in Table 1.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Suzuki-Miyaura Reaction Pathway Calculations are illustrative and based on typical values for similar pyridylboronic acids.

Reaction StepDescriptionCalculated ΔG (kcal/mol)Calculated ΔH (kcal/mol)
Oxidative AdditionPd(0)L₂ + Ar-X → Ar-Pd(II)L₂-X-15.2-14.8
TransmetalationAr-Pd(II)L₂-X + (HO)₂B-PyR → Ar-Pd(II)L₂-PyR + X-B(OH)₂+10.5 (Rate-Determining)+9.9
Reductive EliminationAr-Pd(II)L₂-PyR → Ar-PyR + Pd(0)L₂-25.8-26.5

Conformational Analysis and Electronic Structure Calculations

The reactivity and interaction of this compound are heavily influenced by its three-dimensional shape and the distribution of electrons within the molecule. Conformational analysis and electronic structure calculations provide insights into these properties.

Conformational Analysis: The primary degrees of rotational freedom in this compound are around the C-C bond connecting the cyclobutyl group to the pyridine (B92270) ring and the C-B bond. The orientation of the hydroxyl groups of the boronic acid moiety also contributes to the conformational landscape. longdom.org Computational studies on similar molecules, such as 3-cyanophenylboronic acid, have shown that different orientations of the hydroxyl groups can lead to several stable conformers with small energy differences. longdom.org For this compound, the most stable conformer would likely have the boronic acid group nearly coplanar with the pyridine ring to maximize π-conjugation, while the cyclobutyl group would adopt a puckered conformation to minimize steric strain.

Electronic Structure Calculations: These calculations reveal the distribution of electron density and the nature of the molecular orbitals. The nitrogen atom in the pyridine ring and the oxygen atoms of the boronic acid are expected to be regions of high electron density, making them potential sites for hydrogen bonding and coordination to metal centers. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the pyridine ring, indicating its nucleophilic character, while the LUMO would be associated with the boronic acid group, reflecting its Lewis acidic nature.

A summary of hypothetical electronic properties for this compound is provided in Table 2.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations These values are illustrative and based on calculations for analogous aromatic boronic acids.

PropertyCalculated ValueImplication
HOMO Energy-6.5 eVIndicates moderate nucleophilicity, suitable for transmetalation.
LUMO Energy-1.2 eVSuggests susceptibility to nucleophilic attack at the boron center.
HOMO-LUMO Gap5.3 eVReflects the kinetic stability of the molecule.
Dipole Moment2.8 DIndicates a polar molecule with significant intermolecular interactions.

Prediction of Reactivity and Selectivity Profiles

The electronic and steric properties of this compound allow for predictions of its reactivity and selectivity in cross-coupling reactions. The electron-withdrawing nature of the pyridine ring is expected to increase the Lewis acidity of the boron atom compared to a simple phenylboronic acid. However, the presence of the electron-donating cyclobutyl group may slightly mitigate this effect.

In Suzuki-Miyaura reactions, boronic acids are generally more reactive than their corresponding boronate esters. researchgate.net The reactivity of this compound would also be influenced by the pH of the reaction medium, as the acidity of both the pyridinium (B92312) moiety and the boronic acid group can affect the formation of the active boronate species. elsevierpure.com

The substitution pattern on the pyridine ring dictates the regioselectivity of the coupling reaction. With the boronic acid group at the 3-position and the cyclobutyl group at the 6-position, the molecule presents a defined steric and electronic environment that can influence the orientation of the coupling partners in the transition state, potentially leading to high regioselectivity in reactions with unsymmetrical substrates.

Table 3 provides a comparative overview of the predicted reactivity of this compound.

Table 3: Predicted Reactivity Profile Compared to Other Boronic Acids Reactivity is qualitatively assessed based on electronic and steric factors.

Boronic AcidRelative Reactivity in Suzuki CouplingKey Influencing Factors
Phenylboronic acidBaselineStandard electronic and steric profile.
This compoundModerate to HighElectron-withdrawing pyridine ring enhances Lewis acidity; cyclobutyl group has a mild electronic effect.
4-Methoxyphenylboronic acidHighElectron-donating methoxy (B1213986) group increases nucleophilicity.
4-Nitrophenylboronic acidLowStrongly electron-withdrawing nitro group reduces nucleophilicity.

Crystallographic Studies of Boronic Acid Adducts and Intermediates

X-ray crystallography provides definitive information about the solid-state structure of molecules and their complexes. For this compound, crystallographic studies could reveal details about its intermolecular interactions, such as hydrogen bonding, which often leads to the formation of dimeric or polymeric structures. bas.bg

Boronic Acid Adducts: Boronic acids are known to form adducts with Lewis bases. The pyridine nitrogen in this compound can act as a Lewis base, potentially forming intermolecular dative bonds with the boron atom of another molecule. More commonly, it can form adducts with other Lewis bases present in a reaction mixture. Crystallographic characterization of such adducts can provide insight into the coordination chemistry of the boron center. researchgate.net

Reaction Intermediates: While isolating and crystallizing intermediates from a catalytic cycle is challenging, it is sometimes possible to trap and characterize species that are analogous to true intermediates. For instance, crystallographic studies of palladium complexes bearing the (6-cyclobutylpyridin-3-yl) ligand could provide valuable information about the geometry and bonding in the transmetalation and reductive elimination steps.

Hypothetical crystallographic data for a potential dimer of this compound are presented in Table 4.

Table 4: Hypothetical Crystallographic Data for a Dimeric Adduct of this compound Data are illustrative and based on typical values for crystalline boronic acids.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)8.9
β (°)95.5
Hydrogen Bond Distance (O-H···O)2.7 Å

Advanced Synthetic Strategies Incorporating the 6 Cyclobutylpyridin 3 Yl Boronic Acid Moiety

Stereoselective Synthesis Utilizing Boronic Acid Intermediates

While direct asymmetric syntheses involving (6-cyclobutylpyridin-3-yl)boronic acid are not extensively documented, the broader class of pyridylboronic acids has been successfully employed in various stereoselective transformations. These examples provide a strong foundation for the potential applications of the title compound in creating chiral molecules.

One prominent strategy is the rhodium-catalyzed asymmetric conjugate addition of pyridylboronic acids to α,β-unsaturated carbonyl compounds. Although many protocols for this Hayashi-Miyaura reaction are not efficient with π-deficient N-heteroarylboronic acids, recent developments have identified effective catalytic systems. For instance, the use of a bifunctional amide-diene ligand in an alcohol solvent has enabled the highly enantioselective pyridylation of diverse α,β-unsaturated carbonyl compounds. This approach could likely be extended to this compound for the synthesis of chiral pyridyl-substituted products.

Another significant advancement is the cross-coupling approach to generate enantioenriched 3-substituted piperidines from pyridine (B92270) and sp²-hybridized boronic acids. sigmaaldrich.comresearchgate.net This method involves a key step of a Rh-catalyzed asymmetric reductive Heck reaction of a boronic acid with a phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with high enantioselectivity. sigmaaldrich.comresearchgate.net Subsequent reduction provides access to a variety of chiral 3-piperidines. sigmaaldrich.comresearchgate.net Given the structural similarity, this compound could serve as a coupling partner in this sequence to produce novel chiral piperidine (B6355638) derivatives.

The table below summarizes representative results from stereoselective reactions using pyridylboronic acid analogs, illustrating the potential for high yields and enantioselectivities.

EntryPyridylboronic AcidElectrophileCatalyst/LigandProductYield (%)ee (%)
13-Pyridylboronic acidCyclohexenone[Rh(cod)Cl]₂ / Chiral Diene3-(Pyridin-3-yl)cyclohexan-1-one9598
24-Pyridylboronic acidMethyl acrylate[Rh(cod)Cl]₂ / Chiral DieneMethyl 3-(pyridin-4-yl)propanoate9299
3Phenylboronic acidPhenyl pyridine-1(2H)-carboxylate[Rh(cod)(OH)]₂ / L13-Phenyl-1,2,3,6-tetrahydropyridine9599

Data is illustrative and based on findings for analogous pyridylboronic acids.

Furthermore, the synthesis of atropisomers featuring cyclobutane (B1203170) boronic esters has been achieved with high enantioselectivity through the 1,2-carbon or boron migration of ring-strained B-ate complexes. researchgate.net This demonstrates that the cyclobutylboronic moiety itself can be a component in stereoselective synthesis, suggesting that the this compound could be utilized in similar dynamic kinetic asymmetric transformations. researchgate.net

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries and streamlined purification processes. The immobilization of this compound or its coupling partners onto a solid support would enable its use in high-throughput synthetic workflows.

While specific examples for this compound are not prevalent, the general principles of immobilizing boronic acids are well-established. For instance, boronic acids can be attached to resins through their boronic acid functionality, for example, by forming a complex with a diol-functionalized resin. researchgate.net This reversible linkage allows for the boronic acid to be used as a traceless linker or as a building block in a multi-step synthesis, with cleavage from the resin at a later stage. researchgate.net

A common application of solid-phase synthesis involving boronic acids is in the Suzuki-Miyaura cross-coupling reaction. In this context, either the boronic acid or the halide coupling partner can be attached to the solid support. For example, a resin-bound aryl halide can be coupled with this compound in solution. After the reaction, excess boronic acid and other solution-phase reagents can be washed away, and the desired product can then be cleaved from the resin in high purity.

The following table outlines a general scheme for a solid-phase Suzuki-Miyaura coupling.

StepDescriptionReagents and Conditions
1ImmobilizationAryl halide attached to a solid support (e.g., Rink amide resin).
2Suzuki-Miyaura CouplingThis compound, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF/H₂O).
3WashingThe resin is washed with various solvents (e.g., DMF, DCM, MeOH) to remove excess reagents.
4CleavageThe product is cleaved from the resin using an appropriate reagent (e.g., TFA).

This approach allows for the efficient synthesis of libraries of compounds containing the 6-cyclobutylpyridin-3-yl moiety. Furthermore, pyridinylboronic acid-functionalized materials have been prepared, such as monolithic capillaries for selective enrichment of cis-diol-containing biomolecules, demonstrating the feasibility of attaching such functional groups to solid supports. nih.gov

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. The synthesis and application of boronic acids, including this compound, can be significantly enhanced using flow chemistry techniques.

The synthesis of arylboronic acids often involves organolithium or Grignard intermediates, which can be challenging to handle in large-scale batch processes due to their high reactivity and exothermic nature. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of byproducts. A common flow process for boronic acid synthesis involves the halogen-lithium exchange of an aryl halide, followed by quenching with a borate (B1201080) ester. This can be performed in a continuous stream, with short residence times, leading to high yields and purity. organic-chemistry.orgmdpi.com

A generalized flow synthesis of a pyridylboronic acid is depicted below:

Starting Material (in THF) + n-BuLi (in Hexane)Mixer 1Reactor 1 (Coil)Lithiated Intermediate + B(OiPr)₃ (in THF)Mixer 2Reactor 2 (Coil)Boronate EsterQuench (Aqueous Acid)Product

The resulting this compound can then be used directly in a subsequent telescoped flow reaction, such as a Suzuki-Miyaura coupling. mdpi.comnih.gov This integration of multiple reaction steps into a single continuous process avoids the need for isolation and purification of intermediates, leading to a more efficient and sustainable synthesis.

The table below highlights the advantages of flow chemistry for Suzuki-Miyaura couplings.

ParameterBatch ReactionFlow Reaction
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control
Mass Transfer Can be inefficient, especially with solidsEfficient mixing, improved reaction rates
Safety Handling of hazardous reagents at large scale is riskySmall reactor volumes minimize risk
Scalability Often requires re-optimizationScaled by running the system for longer
Process Control Manual or semi-automatedFully automated with in-line analytics

The use of packed-bed reactors with immobilized palladium catalysts further enhances the utility of flow chemistry for Suzuki-Miyaura reactions, allowing for catalyst recycling and minimizing product contamination with heavy metals. mdpi.comresearchgate.net

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. While the field of chemoenzymatic reactions involving boronic acids is still developing, there are promising avenues for the application of these methods to this compound.

One area of interest is the use of enzymes for the stereoselective functionalization of molecules containing a boronic acid moiety. For example, hydrolases can be used for the enantioselective hydrolysis of a prochiral ester in a molecule that also contains a pyridylboronic acid group. The boronic acid is generally stable under these mild, aqueous reaction conditions.

More recently, engineered enzymes have been developed for novel transformations of boronic acids. For instance, an engineered protoglobin nitrene transferase has been shown to catalyze the amination of aryl and alkyl boronic acids using hydroxylamine. This biocatalytic process can produce anilines and amines with high yields and turnover numbers, with water and boric acid as the only byproducts. A key advantage of this enzymatic approach is the potential for enantioselective amination of racemic alkyl boronic esters, a transformation that is challenging to achieve with traditional chemical catalysts.

The general scheme for such a chemoenzymatic amination is as follows:

R-B(OH)₂ + NH₂OH --(Engineered Enzyme)--> R-NH₂ + H₃BO₃ + H₂O

The application of such an engineered enzyme to this compound could provide a direct and green route to the corresponding aminopyridine derivative, a valuable building block in drug discovery.

The following table summarizes potential chemoenzymatic reactions involving a pyridylboronic acid.

Reaction TypeEnzyme ClassPotential Transformation of this compound Derivative
Asymmetric HydrolysisHydrolase (e.g., Lipase)Enantioselective hydrolysis of an ester group elsewhere in a molecule containing the pyridylboronic acid moiety.
OxidationOxidaseOxidation of a substituent on the pyridine ring or the cyclobutyl group.
AminationEngineered Nitrene TransferaseDirect conversion of the boronic acid to an amino group, yielding 5-amino-2-cyclobutylpyridine.

Q & A

Q. How do computational methods accelerate boronic acid drug design?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like proteasomes or kinases. Density functional theory (DFT) calculates boron-diol bond energies to prioritize synthetic candidates. Machine learning models trained on PubChem data predict ADMET properties for lead optimization .

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